molecular formula C4H9NOS B1425430 2-Methoxypropanethioamide CAS No. 1250027-67-8

2-Methoxypropanethioamide

Cat. No.: B1425430
CAS No.: 1250027-67-8
M. Wt: 119.19 g/mol
InChI Key: JOOKASGYCDWWLA-UHFFFAOYSA-N
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Description

2-Methoxypropanethioamide is a chemical compound with the molecular formula C4H9NOS. It is a thioamide derivative, which means it contains a sulfur atom replacing the oxygen atom in the amide group. This substitution imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxypropanethioamide can be synthesized through several methods. One common approach involves the reaction of ketones with amines and elemental sulfur at high temperatures. Another method involves the use of thionating reagents, which replace the oxygen atom in ordinary amides with a sulfur atom .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxypropanethioamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-Methoxypropanethioamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent and intermediate in organic synthesis.

    Biology: The compound is employed in studies involving protein and peptide modification.

    Medicine: Thioamide derivatives, including this compound, are investigated for their potential therapeutic properties.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxypropanethioamide involves its interaction with specific molecular targets and pathways. The sulfur atom in the thioamide group can form strong interactions with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. These interactions can affect enzyme activity, protein folding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Propylthiouracil: A thioamide used in the treatment of hyperthyroidism.

    Thiamazole: Another antithyroid drug with a similar structure.

    Etionamide: An antibiotic used in the treatment of tuberculosis.

Uniqueness

2-Methoxypropanethioamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. The presence of the methoxy group and the thioamide functionality allows for unique interactions and applications compared to other thioamides .

Properties

IUPAC Name

2-methoxypropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c1-3(6-2)4(5)7/h3H,1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOKASGYCDWWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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